

Spectroscopic Data of 2-Methoxy-5-methylpyrazine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-5-methylpyrazine

Cat. No.: B1584543

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of **2-Methoxy-5-methylpyrazine** (CAS No: 2882-22-6), a significant heterocyclic compound found in various natural products and utilized as a flavor and aroma agent. Due to the limited availability of public domain experimental spectra for this specific compound, this guide leverages high-quality predicted spectroscopic data, interpreted and validated through comparative analysis with structurally related molecules. We present an in-depth examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. This guide is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and analytical chemistry by providing a robust framework for the identification and characterization of **2-Methoxy-5-methylpyrazine**.

Introduction

2-Methoxy-5-methylpyrazine is a member of the pyrazine family, a class of nitrogen-containing heterocyclic compounds.^[1] These compounds are of significant interest due to their prevalence in roasted, toasted, and fermented foods, where they contribute characteristic nutty, roasted, and earthy aromas. The specific sensory properties of **2-Methoxy-5-methylpyrazine** make it a valuable component in the flavor and fragrance industry.^[2] Beyond its organoleptic properties, the pyrazine ring is a common scaffold in medicinal chemistry, making the characterization of its derivatives crucial for drug discovery and development.

The unambiguous identification of **2-Methoxy-5-methylpyrazine** relies on a combination of modern spectroscopic techniques. This guide provides a detailed exploration of its expected spectroscopic signatures.

Molecular Structure and Properties:

- Molecular Formula: C₆H₈N₂O[3]
- Molecular Weight: 124.14 g/mol [1]
- IUPAC Name: **2-methoxy-5-methylpyrazine**[1]
- Synonyms: 6-Methoxy-3-methylpyrazine, Pyrazine, 2-methoxy-5-methyl-[1]

Caption: Molecular structure of **2-Methoxy-5-methylpyrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for **2-Methoxy-5-methylpyrazine** are not readily available in the public domain, we can predict the ¹H and ¹³C NMR spectra with high accuracy based on established principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-Methoxy-5-methylpyrazine** is expected to show three distinct signals corresponding to the two aromatic protons and the two methyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0	Singlet	1H	H-3
~7.8	Singlet	1H	H-6
~3.9	Singlet	3H	-OCH ₃
~2.5	Singlet	3H	-CH ₃

Interpretation:

- The two protons on the pyrazine ring (H-3 and H-6) are expected to appear as singlets in the aromatic region (δ 7.0-8.5 ppm). Their distinct chemical environments would lead to slightly different chemical shifts.
- The methoxy group (-OCH₃) protons are anticipated to produce a sharp singlet at approximately 3.9 ppm.
- The methyl group (-CH₃) attached to the pyrazine ring will also appear as a singlet, further upfield around 2.5 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~160	C-2
~145	C-5
~138	C-3
~135	C-6
~53	-OCH ₃
~21	-CH ₃

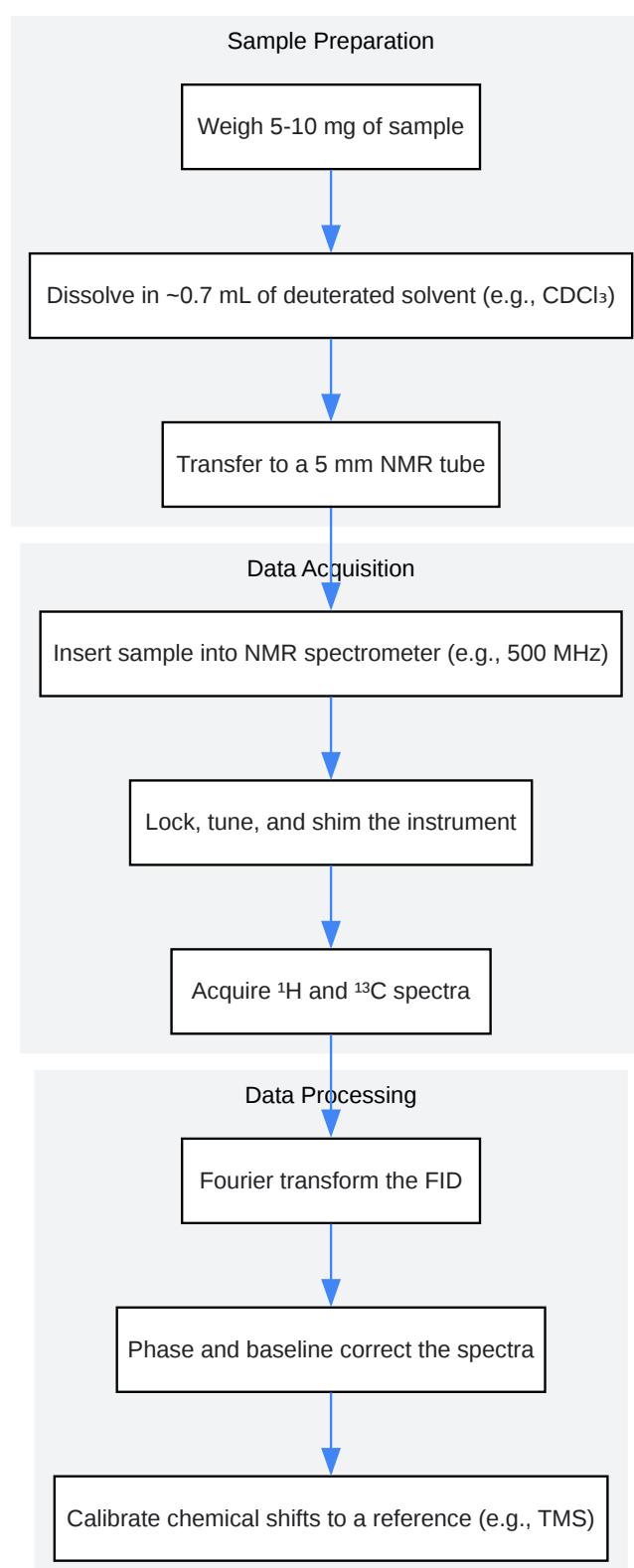
Interpretation:

- The carbon atom attached to the electronegative oxygen (C-2) is expected to be the most downfield signal.
- The other carbon atoms of the pyrazine ring will resonate in the aromatic region.

- The methoxy carbon will appear around 53 ppm, and the methyl carbon will be the most upfield signal at approximately 21 ppm.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring NMR spectra of pyrazine derivatives.



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Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

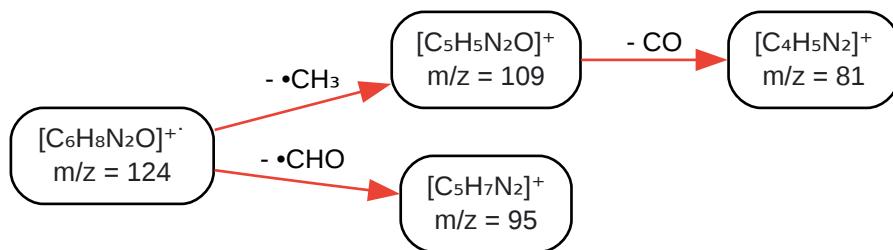
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-Methoxy-5-methylpyrazine**, electron ionization (EI) is a common method.

Predicted Mass Spectrum Data (EI):

m/z	Relative Intensity	Proposed Fragment
124	High	[M] ⁺ (Molecular Ion)
109	Moderate	[M - CH ₃] ⁺
95	Moderate	[M - CHO] ⁺
81	High	[M - CH ₃ - CO] ⁺
53	Moderate	[C ₃ H ₃ N] ⁺

Interpretation of Fragmentation:

The molecular ion peak is expected at m/z 124, corresponding to the molecular weight of the compound. Key fragmentation pathways likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 109. Subsequent loss of carbon monoxide (CO) would lead to a fragment at m/z 81. Another potential fragmentation is the loss of a formyl radical (•CHO) to yield a fragment at m/z 95.



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Caption: Predicted major fragmentation pathways of **2-Methoxy-5-methylpyrazine**.

Experimental Protocol for GC-MS Analysis

A typical method for analyzing volatile pyrazines is Gas Chromatography-Mass Spectrometry (GC-MS).

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC Conditions:
 - Injector: Split/splitless, 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methoxy-5-methylpyrazine** will show characteristic absorption bands for the aromatic ring, C-H bonds, and the C-O ether linkage. While an experimental spectrum for the target molecule is not readily available, data from the isomeric 2-methoxy-3-methylpyrazine can provide a good approximation.^[4]

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Vibration
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-CH ₃ , -OCH ₃)
1600-1450	Strong	C=C and C=N Ring Stretching
1250-1200	Strong	Aryl-O Stretch (asymmetric)
1050-1000	Strong	Aryl-O Stretch (symmetric)

Interpretation:

- The presence of the pyrazine ring is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the strong ring stretching bands in the 1600-1450 cm⁻¹ region.
- The C-H stretching of the methyl and methoxy groups will appear in the 2950-2850 cm⁻¹ range.
- The most characteristic bands for the methoxy group are the strong C-O stretching vibrations, expected around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹.

Experimental Protocol for FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid or solid samples.

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

- Data Processing: The software automatically performs a background subtraction.

Conclusion

This technical guide provides a detailed spectroscopic characterization of **2-Methoxy-5-methylpyrazine** based on predicted data, supported by comparative analysis with related compounds. The presented NMR, MS, and IR data, along with their interpretations and generalized experimental protocols, offer a comprehensive resource for the unambiguous identification and further investigation of this important pyrazine derivative. This information is critical for quality control in the food and fragrance industries and for foundational research in medicinal chemistry.

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